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Compound of Interest

Methyl 2-hydroxy-3-
Compound Name:
propionylbenzoate

CAS No.: 88466-30-2

Cat. No.: B1610046

Get Quote

\ J

CAS Registry Number: 88466-30-2 Synonyms: Methyl 3-propionylsalicylate; 2-Hydroxy-3-
propionylbenzoic acid methyl ester Target Audience: Synthetic Organic Chemists, Process
Development Scientists Version: 1.0

Executive Summary & Chemical Profile[1][2][3][4]

Methyl 2-hydroxy-3-propionylbenzoate (MHPB) is a critical regioselective intermediate used
primarily in the synthesis of flavones, chromones (e.g., proxicromil derivatives), and specialized
agrochemicals.

The synthesis of MHPB presents a classic challenge in aromatic substitution: Regiocontrol.
Direct acylation of methyl salicylate typically favors the 5-position (para to the hydroxyl) due to
steric hindrance at the 3-position (sandwiched between the hydroxyl and the methyl ester).
However, the 3-position is electronically activated by the hydroxyl group.

To achieve the 3-propionyl isomer exclusively, this guide details two distinct pathways:
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e The Titanium-Mediated "One-Pot" Rearrangement (Recommended): A high-yield industrial

route utilizing TiCla chelation to direct substitution to the ortho (3-) position.

o The Classical Fries Rearrangement: A two-step protocol involving O-acylation followed by

Aluminum Chloride (AICI3) catalyzed migration.

hvsicochemical ieSI21[4151[6][7]

Property Value Source
Molecular Formula C11H1204
Molecular Weight 208.21 g/mol
Crystalline solid / Low-melting
Appearance .
solid
Melting Point 43.0-44.0 °C
N ) 110 °C @ 3 mmHg
Boiling Point ]
(approximate)
B Soluble in DCM, EtOAc,
Solubility

Chloroform; Insoluble in water

Synthesis Pathway A: Titanium-Mediated Chelation

(Recommended)

This protocol is superior for scale-up as it minimizes the formation of the 5-propionyl impurity. It

exploits the high affinity of Titanium(lV) for oxygen to form a chelated complex between the

phenolic oxygen and the carbonyl oxygen of the ester, exposing the 3-position for

intramolecular delivery of the acyl group.

Mechanistic Pathway[6][7][8][9]

The reaction proceeds via an in situ formation of the O-propionyl ester, followed by a solvent-

free thermal rearrangement. The TiCls acts as a Lewis acid clamp, stabilizing the transition

state at the sterically crowded 3-position.
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Figure 1: Titanium-mediated chelation pathway favoring the 3-position.

Detailed Protocol

Reagents:

Methyl Salicylate (1.0 eq)

Propionyl Chloride (1.2 eq)

Titanium Tetrachloride (TiCls) (1.0 eq)

Solvent: Carbon Disulfide (CSz) or Dichloromethane (DCM) [Note: CS:z is traditional but
neurotoxic; DCM is a viable modern alternative for the initial step]

Step-by-Step Methodology:

e Preparation: In a dry 4-neck round-bottom flask equipped with a mechanical stirrer, reflux
condenser, and dropping funnel, dissolve Methyl Salicylate (30.4 g, 0.2 mol) in CS2 (200
mL).

e Acylation: Cool the solution to 10°C. Add Propionyl Chloride (20.4 g, 0.24 mol) dropwise over
20 minutes.

e Initial Heating: Warm the mixture to 40°C and stir for 4 hours. This forms the intermediate O-
acyl species.

o Catalyst Addition: Cool the mixture to 0°C. Carefully add TiCla (38.0 g, 0.2 mol) dropwise.
Caution: Exothermic reaction.
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e Solvent Strip: Stir for 30 minutes. Then, set the apparatus for distillation (or use a rotary
evaporator) to remove the CSz/solvent completely under reduced pressure. You will be left
with a viscous organometallic complex.

o Thermal Rearrangement (The "Melt"): Heat the solvent-free residue to 120°C in an oil bath.
Maintain this temperature for 4 hours. This high-energy step drives the acyl group from the
oxygen to the ortho-carbon (3-position).

e Quench: Cool the reaction mass to room temperature. Add crushed ice/water (300 mL)
slowly to decompose the titanium complex.

o Extraction: Extract the aqueous mixture with Dichloromethane (3 x 100 mL).
 Purification: Wash the organic layer with brine, dry over Na2SOa, and concentrate.

« |solation: Distill the residue under reduced pressure or recrystallize from ligroin/hexane to
obtain the product.

Expected Yield: 80-85% Key Quality Attribute: Absence of 5-propionyl isomer (checked via *H
NMR).

Synthesis Pathway B: Classical Fries
Rearrangement

This method involves two discrete steps. It is useful if TiCla handling is not feasible, though it
often requires more rigorous purification to remove the 5-isomer.

Logic Flow
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Figure 2: Two-step classical Fries rearrangement workflow.

Detailed Protocol

Step 1: Synthesis of Methyl 2-propionyloxybenzoate
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Mix Methyl Salicylate (1.0 eq) and Propionyl Chloride (1.2 eq) in Toluene.

Add a catalytic amount of Pyridine or Dimethylaniline.

Reflux for 3 hours until HCI evolution ceases.

Wash with dilute HCI, then NaHCOs. Evaporate solvent to get the O-acylated intermediate.

Step 2: Aluminum Chloride Rearrangement

Place Methyl 2-propionyloxybenzoate (20.8 g, 0.1 mol) in a flask.

e Add anhydrous Aluminum Chloride (AICI3) (16.0 g, 0.12 mol) in portions. The mixture will turn
into a paste.

o Heat the mixture slowly to 130-140°C. The mass will become liquid and evolve HCI gas.

e Maintain temperature for 2 hours. Note: High temperature favors the ortho (3-)
rearrangement over the para (5-) rearrangement.

e Cool and quench with ice/HCI.
o Extract with Chloroform.[1]

o Critical Purification: The crude product will contain both 3-propionyl and 5-propionyl isomers.
Separation is best achieved via steam distillation (the 3-isomer is steam volatile due to
intramolecular H-bonding; the 5-isomer is not) or fractional crystallization from Ligroin [2].

Analytical Validation
To validate the synthesis, compare the isolated product against these spectral expectations:
e 'HNMR (CDCls, 400 MHz):

o 6 11.5-12.0 ppm: Singlet (1H), Chelated Phenolic —OH (Downfield shift confirms 3-
substitution and H-bonding with ketone).

o & 7.8-8.1 ppm: Multiplets (Aromatic protons).
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o 9 3.9 ppm: Singlet (3H), Methyl ester (—COOCH:S3).
o 0 2.9 ppm: Quartet (2H), Propionyl —CH2—.
o 0 1.2 ppm: Triplet (3H), Propionyl —CHs.
IR Spectroscopy:
o 1680 cm~1: Ketone C=0 (conjugated).
o 1730 cm~1: Ester C=0.
o 2800-3200 cm~*: Broad OH stretch (often weak due to chelation).

Safety & Handling

 Titanium Tetrachloride (TiCla): Violently reactive with water, releasing HCI gas. Handle only
under inert atmosphere (N2/Ar). Use dry syringes and glassware.

o Carbon Disulfide (CS2): Extremely flammable (flash point -30°C) and neurotoxic. Use in a
high-efficiency fume hood. If possible, substitute with Dichloromethane (DCM) for the low-
temperature steps, ensuring solvent is removed before the high-temperature melt.

¢ Aluminum Chloride (AICIs): Corrosive solid; reacts exothermically with moisture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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